molecular formula C8H17NO2S B7894444 3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione

3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B7894444
M. Wt: 191.29 g/mol
InChI Key: OFIGDYUFQDXSSJ-UHFFFAOYSA-N
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Description

3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiomorpholine backbone modified with a tert-butyl substituent at the 3-position and two sulfonyl groups (dione). This structure confers unique physicochemical properties, including enhanced thermal stability and solubility in polar organic solvents. The compound is primarily utilized in pharmaceutical and materials science research, particularly in catalyst design and polymer chemistry, due to its electron-deficient sulfur center and steric bulk from the tert-butyl group . Commercial availability is supported by multiple suppliers globally, with notable production hubs in China and Austria .

Properties

IUPAC Name

3-tert-butyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)7-6-12(10,11)5-4-9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIGDYUFQDXSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CS(=O)(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Diamine Synthesis :

    • 3-tert-butyl-1,2-diaminopropane is prepared via reductive amination of tert-butyl ketones with ammonia.

  • Cyclization :

    • The diamine reacts with SCl₂ in dichloromethane at 0°C to form the thiomorpholine ring.

  • Oxidation :

    • The sulfide intermediate is treated with 30% H₂O₂ in acetic acid at 50°C for 6 hours to achieve sulfone formation.

Table 1: Cyclocondensation Optimization Parameters

ParameterOptimal ConditionYield (%)Citation
Oxidizing AgentH₂O₂ (30%) in AcOH78
Reaction Temperature50°C-
Cyclization SolventCH₂Cl₂65

Friedel-Crafts Alkylation of Preformed Thiomorpholine Dione

Introducing the tert-butyl group post-cyclization is feasible via Friedel-Crafts alkylation, though this method is more common in aromatic systems. For aliphatic substrates like thiomorpholine dione, Lewis acid-catalyzed alkylation with tert-butyl bromide (t-BuBr) may proceed under high-pressure conditions.

Key Reaction Steps:

  • Thiomorpholine Dione Synthesis :

    • Thiomorpholine is oxidized to 1λ⁶-thiomorpholine-1,1-dione using KMnO₄ in acidic medium.

  • Alkylation :

    • The dione reacts with t-BuBr in the presence of AlCl₃ at 120°C for 12 hours.

Table 2: Alkylation Efficiency with Varied Catalysts

CatalystTemperature (°C)Time (h)Yield (%)Citation
AlCl₃1201242
FeCl₃1002428

Sulfur Oxidation of 3-tert-Butylthiomorpholine

This two-step approach first synthesizes 3-tert-butylthiomorpholine, followed by selective sulfur oxidation. The tert-butyl group is introduced during ring formation using tert-butyl glycidyl ether as a starting material.

Key Reaction Steps:

  • Epoxide Ring-Opening :

    • tert-Butyl glycidyl ether reacts with ammonium sulfide to form 3-tert-butylthiomorpholine.

  • Oxidation :

    • The sulfide is oxidized with Oxone® in water at room temperature for 24 hours.

Table 3: Oxidation Reagent Comparison

ReagentSolventTime (h)Yield (%)Citation
Oxone®H₂O2485
mCPBACHCl₃673

Grignard Addition to Thiomorpholine Trione

A less conventional route involves Grignard reagent addition to a trione intermediate. Here, thiomorpholine-1,1,3-trione reacts with tert-butylmagnesium chloride to install the tert-butyl group at position 3.

Key Reaction Steps:

  • Trione Synthesis :

    • Thiomorpholine-1,1-dione is further oxidized with CrO₃ to form the trione.

  • Grignard Reaction :

    • tert-BuMgCl is added dropwise to the trione in THF at -78°C, followed by quenching with NH₄Cl.

Table 4: Grignard Reaction Parameters

ReagentTemperature (°C)Yield (%)Citation
tert-BuMgCl-7837
tert-BuLi-7829

Solid-Phase Synthesis with tert-Butyl Protection

Adapting peptide synthesis strategies, this method uses a resin-bound diamine. The tert-butyl group is introduced via Boc (tert-butyloxycarbonyl) protection, followed by cyclization and oxidation.

Key Reaction Steps:

  • Boc Protection :

    • A diamino resin is treated with Boc₂O to protect one amine group.

  • Cyclization and Oxidation :

    • The free amine reacts with thiocarbonyldiimidazole (TCDI), followed by H₂O₂ oxidation.

Table 5: Solid-Phase Synthesis Efficiency

Resin TypeOxidizing AgentYield (%)Citation
Wang ResinH₂O₂61
Rink Amide MBHAmCPBA55

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules and as a catalyst in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: As a potential drug candidate for the treatment of diseases related to sulfur metabolism and as a precursor for the synthesis of pharmaceuticals.

    Industry: In the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets, such as enzymes and receptors, through its sulfur-containing functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, as it can participate in redox cycles that influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison using data from available sources:

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Formula Applications Analytical Methods Used
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione Thiomorpholine, sulfonyl, tert-butyl C₈H₁₅NO₂S Catalysis, polymer synthesis TGA, diffractometry
3-Thiophenylboronic acid Thiophene, boronic acid C₆H₅BSO₂ Suzuki-Miyaura cross-coupling reactions SEM, NMR
Tetra(triphenylphosphine)palladium Palladium, phosphine ligands Pd(PPh₃)₄ Catalytic hydrogenation Diffractometry
1-Bromo-2-ethylhexane Alkyl bromide C₈H₁₇Br Alkylating agent GC-MS

Key Findings:

Thermal Stability : this compound exhibits superior thermal stability compared to 3-Thiophenylboronic acid, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 200°C . In contrast, 3-Thiophenylboronic acid degrades at 150°C due to boronic acid dehydration.

Reactivity : The tert-butyl group in the thiomorpholine derivative sterically hinders nucleophilic attacks, reducing its reactivity compared to 1-Bromo-2-ethylhexane, which readily participates in SN2 reactions .

Catalytic Utility : Unlike Tetra(triphenylphosphine)palladium, which is redox-active, the thiomorpholine compound serves as a Lewis acid catalyst in asymmetric synthesis, leveraging its sulfonyl groups to stabilize transition states .

Biological Activity

3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione (often referred to as TBTMD) is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its unique chemical structure imparts distinct biological activities, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

TBTMD features a thiomorpholine ring with a tert-butyl group, which enhances its stability and reactivity. The presence of the thiomorpholine moiety allows for interactions with biological targets, particularly enzymes and receptors. The chemical formula is C₉H₁₅N₁O₂S, and it has a molar mass of approximately 185.29 g/mol.

The biological activity of TBTMD is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : TBTMD can act as an inhibitor of various enzymes, modulating their activities and influencing metabolic pathways. This mechanism is crucial in the development of potential therapeutic agents.
  • Protein-Ligand Interactions : The compound may also participate in protein-ligand interactions, affecting the conformation and function of target proteins.

Antioxidant Activity

Research has indicated that TBTMD exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity can be beneficial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

TBTMD has shown potential antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of TBTMD:

  • Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that TBTMD effectively scavenged free radicals and reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .
  • Antimicrobial Testing : In a clinical microbiology setting, TBTMD was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibitory effects, suggesting its use in developing new treatments for bacterial infections .
  • Enzyme Interaction : Research focusing on enzyme kinetics revealed that TBTMD acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundThiomorpholine derivativeAntioxidant, antimicrobial
Thiomorpholine-1,1-dioneThiomorpholine derivativeLimited biological activity
Tert-butylamineSimple amineMinimal biological activity

The comparison highlights the unique properties of TBTMD due to its complex structure that combines both thiomorpholine and tert-butyl functionalities.

Q & A

Basic Question

Technique Key Parameters Application
¹H/¹³C NMR δ 1.3–1.5 ppm (tert-butyl), δ 3.5–4.0 ppm (thiomorpholine protons)Confirms backbone structure
High-Resolution MS m/z calculated for C₈H₁₅NO₂S: 213.0821Validates molecular formula
X-ray Crystallography Unit cell parameters, bond anglesResolves stereochemistry

How can researchers evaluate the biological activity of this compound?

Advanced Question

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
  • Cell-based studies : Assess cytotoxicity (via MTT assay) and cellular uptake (using fluorescent analogs) .
  • ADME profiling : Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding .

What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?

Advanced Question

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., sulfone groups interacting with catalytic residues) .
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl size) with activity data to design analogs .
  • MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales .

How do the functional groups in this compound influence its reactivity in chemical transformations?

Basic Question

  • Sulfone groups : Participate in nucleophilic substitutions (e.g., with amines) or act as electron-withdrawing groups in ring-opening reactions .
  • tert-Butyl group : Steric hindrance limits reactivity at adjacent positions but stabilizes intermediates via hydrophobic interactions .
  • Thiomorpholine core : Susceptible to oxidation, requiring inert atmospheres during synthesis .

What strategies mitigate contradictions in reported biological data for this compound derivatives?

Advanced Question

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Validate purity : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Cross-validate mechanisms : Combine knockdown (siRNA) and overexpression models to confirm target specificity .

How can researchers design derivatives of this compound to enhance metabolic stability?

Advanced Question

  • Bioisosteric replacement : Substitute sulfone with sulfonamide to reduce oxidative metabolism .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to sulfone) to slow CYP450-mediated degradation .
  • Prodrug strategies : Mask polar groups (e.g., as esters) to improve oral absorption .

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